Enzalutamide carboxylic acid

Androgen Receptor Antagonism Metabolite Pharmacology Prostate Cancer

Enzalutamide carboxylic acid (M1 metabolite) is a pharmacologically inactive CYP2C8-specific oxidation product, distinct from the active N-desmethyl metabolite. As a mandatory USP/EP reference standard for Impurity A/M/1, it is critical for ANDA submission and QC release testing. This compound also serves as a non-substitutable probe for CYP2C8 activity assays and as a key calibrator in validated LC-MS/MS methods for therapeutic drug monitoring.

Molecular Formula C20H13F4N3O3S
Molecular Weight 451.4 g/mol
CAS No. 1242137-15-0
Cat. No. B601094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnzalutamide carboxylic acid
CAS1242137-15-0
Synonyms4-[3-[4-Cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]-2-fluoro-benzoic Acid
Molecular FormulaC20H13F4N3O3S
Molecular Weight451.4 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C
InChIInChI=1S/C20H13F4N3O3S/c1-19(2)17(30)26(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)27(19)12-5-6-13(16(28)29)15(21)8-12/h3-8H,1-2H3,(H,28,29)
InChIKeyMECDPCCFIDQBBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid
SolubilitySoluble in DMSO
StorageStore in a cool and dry place and at 0 - 4℃ for short term (days to weeks) or -42℃ for long term (months to years).

Enzalutamide Carboxylic Acid (CAS 1242137-15-0): Procurement Profile and Core Identity for Research and Analytical Applications


Enzalutamide carboxylic acid (CAS 1242137-15-0), also designated as MDV3100 carboxylic acid or the M1 metabolite, is the major pharmacologically inactive carboxylic acid metabolite of the non-steroidal androgen receptor (AR) antagonist enzalutamide (MDV3100) [1]. The compound, with molecular formula C20H13F4N3O3S and a molecular weight of 451.39 g/mol, is formed via CYP2C8-mediated oxidation of the parent drug [2]. It is widely recognized as a critical analytical reference standard and impurity marker for enzalutamide drug substance and product quality control, with validated LC-MS/MS methods available for its simultaneous quantification alongside enzalutamide and the active N-desmethyl metabolite (M2) in human plasma [3].

Why Generic Substitution of Enzalutamide Carboxylic Acid Is Not Scientifically Justified: A Primer on Metabolite-Specific Requirements


Enzalutamide carboxylic acid cannot be generically substituted with enzalutamide, N-desmethyl enzalutamide, or other AR antagonists because its functional utility is entirely distinct and non-overlapping. Unlike the parent drug and its active M2 metabolite, which exert pharmacological effects via AR antagonism (enzalutamide IC50 = 36 nM in LNCaP cells), enzalutamide carboxylic acid is pharmacologically inactive and circulates at approximately 25% lower plasma concentrations than enzalutamide [1]. Furthermore, its metabolic formation is mediated exclusively by CYP2C8, whereas N-desmethyl enzalutamide formation is CYP3A4/5-dependent, making the carboxylic acid metabolite a specific and non-substitutable probe for CYP2C8 activity and drug-drug interaction studies [2]. In analytical contexts, enzalutamide carboxylic acid serves as a mandatory reference standard for impurity profiling (designated as Impurity A/M/1) and bioanalytical method validation, roles that neither the parent drug nor the active metabolite can fulfill [3].

Enzalutamide Carboxylic Acid: Quantitative Differentiation Evidence vs. Closest Analogs for Informed Procurement


Pharmacological Inactivity vs. Enzalutamide and N-Desmethyl Enzalutamide

Enzalutamide carboxylic acid (M1) exhibits no measurable androgen receptor (AR) antagonism, in stark contrast to the parent drug enzalutamide and the active metabolite N-desmethyl enzalutamide (M2). Enzalutamide demonstrates an IC50 of 36 nM in LNCaP prostate cancer cells, and M2 possesses clinically relevant anti-androgen capacities similar to enzalutamide [1]. Enzalutamide carboxylic acid is unequivocally characterized as pharmacologically inactive [2].

Androgen Receptor Antagonism Metabolite Pharmacology Prostate Cancer

Distinct Metabolic Pathway: CYP2C8-Specific Formation

Enzalutamide carboxylic acid is formed exclusively via oxidation by cytochrome P450 2C8 (CYP2C8), whereas the active N-desmethyl enzalutamide (M2) metabolite is generated by CYP3A4/5 [1]. This divergent metabolic routing provides a unique probe for CYP2C8 activity in vitro and in vivo, a function that cannot be served by enzalutamide or M2.

Drug Metabolism Cytochrome P450 Drug-Drug Interactions

Quantitative Plasma Pharmacokinetics: Lower Exposure and Delayed Tmax

In healthy volunteers receiving a single 160 mg oral dose of enzalutamide, enzalutamide carboxylic acid (M1) exhibits a mean metabolite-to-parent AUC ratio of 0.2 and circulates at approximately 25% lower plasma concentrations than the parent drug [1]. Its median Tmax is significantly delayed at 72.0 hours, compared to 1.5 hours for enzalutamide and 121 hours for N-desmethyl enzalutamide [2]. In a real-world cohort, the geometric mean steady-state trough concentration (Cmin) of M1 was 6.32 ± 5.19 µg/mL, with an AUC of 193 ± 144 µg·h/mL [3].

Pharmacokinetics Bioanalysis Therapeutic Drug Monitoring

Brain Penetration: Markedly Reduced CNS Exposure

The brain-to-plasma concentration ratio of enzalutamide carboxylic acid (M1) in mice is 0.048, indicating minimal central nervous system penetration. This contrasts sharply with enzalutamide (ratio 0.72) and N-desmethyl enzalutamide (ratio 1.4), both of which exhibit substantial brain distribution [1].

Blood-Brain Barrier Neuropharmacokinetics CNS Distribution

Excretion Profile: Primary Urinary Metabolite

Enzalutamide carboxylic acid (M1) is the predominant drug-related component excreted in human urine, accounting for 62.7% of the administered radioactive dose in a mass balance study [1]. In plasma, M1 represents approximately 10% of circulating 14C-radioactivity [2]. This contrasts with the parent enzalutamide, which is excreted only in trace amounts in urine.

Drug Excretion Mass Balance Metabolite Profiling

Optimal Application Scenarios for Enzalutamide Carboxylic Acid (CAS 1242137-15-0) Based on Validated Evidence


Analytical Reference Standard for Impurity Profiling and Quality Control

Enzalutamide carboxylic acid (Impurity A/M/1) is an essential reference standard for the identification, quantification, and control of related substances in enzalutamide drug substance and finished product. Its use is mandated by regulatory guidelines for ANDA submissions and commercial production quality control, where it serves as a traceable standard against USP or EP monographs. Procurement of this specific compound ensures compliance with method validation requirements for specificity, accuracy, and precision, as demonstrated in validated LC-MS/MS methods with a linear range of 5–500 ng/mL [1].

Bioanalytical Method Development and Therapeutic Drug Monitoring (TDM)

Given its distinct pharmacokinetic profile (AUC ratio 0.2, Tmax 72.0 h, Cmin 6.32 µg/mL), enzalutamide carboxylic acid is an indispensable calibrator and quality control material in LC-MS/MS assays for simultaneous quantification of enzalutamide and metabolites in human plasma. These assays support therapeutic drug monitoring programs and clinical pharmacology studies [1]. The compound's validated linear range of 5–500 ng/mL in human plasma provides the quantitative framework for accurate exposure assessment in patients [2].

In Vitro CYP2C8 Phenotyping and Drug-Drug Interaction Studies

As the exclusive product of CYP2C8-mediated enzalutamide oxidation, enzalutamide carboxylic acid serves as a specific probe substrate for assessing CYP2C8 activity in human liver microsomes and recombinant enzyme systems [1]. This application is critical for evaluating drug-drug interaction potential and pharmacogenomic variability, and cannot be performed using enzalutamide or N-desmethyl enzalutamide, which are primarily metabolized by CYP3A4/5.

Pharmacokinetic Modeling and Renal Impairment Studies

The extensive renal excretion of enzalutamide carboxylic acid (62.7% of dose) and its accumulation in patients with renal dysfunction [1] make it a key analyte for pharmacokinetic studies in special populations. Its near-complete exclusion from the CNS (brain-to-plasma ratio 0.048) further supports its use as a negative control in neuropharmacokinetic assessments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enzalutamide carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.